Teriflunomide - 163451-81-8

Teriflunomide

Catalog Number: EVT-253760
CAS Number: 163451-81-8
Molecular Formula: C12H9F3N2O2
Molecular Weight: 270.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Teriflunomide is an immunomodulatory compound that serves as the active metabolite of leflunomide. [] It plays a significant role in scientific research, particularly in the field of immunology and neurology, for its ability to selectively and reversibly inhibit dihydroorotate dehydrogenase (DHODH). [, , , ] This inhibition directly impacts the de novo pyrimidine synthesis, a critical pathway for the proliferation of activated T and B lymphocytes, crucial players in immune responses. [, , ]

Leflunomide

Compound Description: Leflunomide is an immunomodulatory drug primarily used to treat rheumatoid arthritis. It is metabolized in the liver to its active metabolite, Teriflunomide .

Relevance: Leflunomide is the prodrug of Teriflunomide. This means Teriflunomide is generated within the body from Leflunomide. The close metabolic relationship makes the safety and efficacy data of Leflunomide relevant to Teriflunomide, especially in contexts like pregnancy outcomes and post-marketing surveillance .

Dihydroorotate Dehydrogenase (DHODH)

Compound Description: Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme crucial for de novo pyrimidine synthesis. It is involved in the metabolic pathway that produces building blocks needed for DNA replication .

Relevance: DHODH is the primary molecular target of Teriflunomide. By inhibiting DHODH, Teriflunomide disrupts pyrimidine synthesis, which is essential for the rapid proliferation of activated T and B lymphocytes. This inhibition is the basis for Teriflunomide's immunosuppressive effects in managing multiple sclerosis .

Pyrimidine

Compound Description: Pyrimidines are a class of nitrogenous bases that are fundamental components of DNA and RNA. They are essential for cell division and function .

Relevance: Teriflunomide's mechanism of action involves the disruption of de novo pyrimidine synthesis. By inhibiting DHODH, Teriflunomide prevents the formation of pyrimidines, ultimately limiting the proliferation of activated immune cells (T and B lymphocytes) that are involved in the pathogenesis of multiple sclerosis .

Interferon Beta (IFNβ)

Compound Description: Interferon beta (IFNβ) is a cytokine with immunomodulatory effects used in the treatment of multiple sclerosis. It is administered via injection .

Relevance: IFNβ serves as a comparator drug in several studies evaluating the efficacy and safety of Teriflunomide in managing multiple sclerosis. While both are disease-modifying therapies, Teriflunomide's oral route of administration is a significant advantage over injectable IFNβ in terms of patient convenience and potential adherence .

Dimethyl Fumarate (DMF)

Compound Description: Dimethyl fumarate (DMF) is an oral disease-modifying therapy for relapsing forms of multiple sclerosis. It has a different mechanism of action than Teriflunomide, but both are used in similar patient populations .

Relevance: DMF is another oral treatment option for relapsing forms of multiple sclerosis, making it relevant for comparing real-world effectiveness and safety profiles with Teriflunomide . Head-to-head clinical trials are lacking, so indirect comparisons from observational studies provide valuable information.

Glatiramer Acetate

Compound Description: Glatiramer acetate is an immunomodulatory drug used to treat multiple sclerosis. It is administered via injection and works by modulating the immune system's response to myelin .

Relevance: Similar to IFNβ, glatiramer acetate serves as a comparator to Teriflunomide in clinical trials. Teriflunomide, as an oral therapy, offers potential advantages in administration and convenience compared to injectable glatiramer acetate .

Bupropion

Relevance: Bupropion was used as a probe substrate in a drug interaction study with Teriflunomide . The study aimed to assess if Teriflunomide, at therapeutic doses, could inhibit or induce CYP2B6 activity. Results indicated that Teriflunomide did not significantly affect bupropion metabolism, suggesting a low risk of clinically significant drug interaction via CYP2B6 inhibition or induction .

Hydroxybupropion

Overview

Teriflunomide is a pharmaceutical compound primarily recognized for its role as an immunomodulatory agent in the treatment of multiple sclerosis and rheumatoid arthritis. It is an active metabolite of leflunomide, which is used to manage autoimmune conditions by inhibiting the proliferation of lymphocytes. Teriflunomide works by interfering with the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby reducing the activation and proliferation of immune cells.

Source

Teriflunomide is synthesized from 5-methylisoxazole-4-carboxylic acid, which undergoes several chemical transformations to yield the final product. The compound has gained significant attention in clinical settings due to its efficacy and relatively favorable safety profile compared to other immunosuppressants.

Classification

Teriflunomide is classified as an immunosuppressant and a disease-modifying anti-rheumatic drug (DMARD). It is specifically categorized under the class of pyrimidine synthesis inhibitors due to its mechanism of action targeting dihydroorotate dehydrogenase, an enzyme crucial in the pyrimidine biosynthetic pathway.

Synthesis Analysis

Methods

The synthesis of teriflunomide has been explored through various methodologies, with notable advancements in efficiency and yield.

  1. Traditional Synthesis: The conventional approach involves converting 5-methylisoxazole-4-carboxylic acid into its acid chloride form using thionyl chloride, followed by coupling with 4-trifluoromethyl aniline. This method typically requires isolation of intermediates, which can complicate the process and introduce impurities .
  2. One-Step Synthesis: A more recent method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling agent, allowing for a one-step synthesis that significantly improves yield (over 90%) and purity (99.495%). This method eliminates the need for chlorinating agents and isolation steps, making it more efficient for industrial applications .

Technical Details

The reaction conditions typically involve heating the reactants in a solvent such as acetonitrile or ethyl methyl ketone, with careful control of temperature and pH to optimize yield and minimize by-products.

Molecular Structure Analysis

Structure

Teriflunomide has a distinct molecular structure characterized by its isoxazole ring and trifluoromethyl group. The chemical formula is C12H9F3N2O2C_{12}H_{9}F_{3}N_{2}O_{2}, indicating a complex arrangement that contributes to its biological activity.

Data

  • Molecular Weight: 270.21 g/mol
  • Melting Point: Approximately 170 °C
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

The primary reaction involved in the synthesis of teriflunomide is the nucleophilic acyl substitution where 5-methylisoxazole-4-carboxylic acid reacts with 4-trifluoromethyl aniline:

5 methylisoxazole 4 carboxylic acid 4 trifluoromethyl anilineTeriflunomide\text{5 methylisoxazole 4 carboxylic acid 4 trifluoromethyl aniline}\rightarrow \text{Teriflunomide}

Technical Details

The reaction typically proceeds under acidic or basic conditions depending on the specific method employed. For instance, the one-step synthesis uses a biphasic medium to facilitate the reaction without isolating intermediates, thus streamlining the process .

Mechanism of Action

Teriflunomide exerts its therapeutic effects primarily through the inhibition of dihydroorotate dehydrogenase. This enzyme plays a pivotal role in the de novo synthesis pathway of pyrimidines. By inhibiting this enzyme, teriflunomide reduces the availability of uridine monophosphate, leading to decreased lymphocyte proliferation and modulation of immune responses.

Process

  1. Inhibition of Dihydroorotate Dehydrogenase: By blocking this enzyme, teriflunomide effectively lowers pyrimidine levels.
  2. Reduction in Lymphocyte Activation: This inhibition leads to decreased activation and proliferation of T and B lymphocytes.
  3. Immunomodulatory Effects: Ultimately, this results in reduced inflammation and immune-mediated damage in conditions like multiple sclerosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but sensitive to moisture.

Chemical Properties

  • pH: Teriflunomide solutions typically have a pH range between 6-8.
  • Reactivity: Reacts with strong oxidizing agents; stable under standard laboratory conditions.

Relevant Data or Analyses

Studies have shown that teriflunomide maintains stability over extended periods when stored properly, although it may degrade under extreme pH or temperature conditions .

Applications

Teriflunomide is primarily used in clinical settings for:

  1. Multiple Sclerosis Treatment: As a disease-modifying therapy, it helps reduce relapse rates and slow disease progression.
  2. Rheumatoid Arthritis Management: It serves as an alternative treatment option for patients who do not respond well to traditional therapies.

Additionally, ongoing research explores its potential applications in other autoimmune disorders due to its immunomodulatory properties.

Properties

CAS Number

163451-81-8

Product Name

Teriflunomide

IUPAC Name

(Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-

InChI Key

UTNUDOFZCWSZMS-YFHOEESVSA-N

SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Solubility

Soluble in DMSO (practically insoluble in water).

Synonyms

2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2Z-butenamide

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C(F)(F)F)/O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.